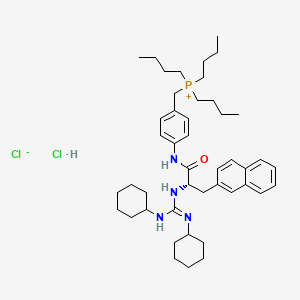

Win 64338 hydrochloride

Description

Properties

IUPAC Name |

tributyl-[[4-[[(2S)-2-[(N,N'-dicyclohexylcarbamimidoyl)amino]-3-naphthalen-2-ylpropanoyl]amino]phenyl]methyl]phosphanium;chloride;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C45H67N4OP.2ClH/c1-4-7-30-51(31-8-5-2,32-9-6-3)35-36-25-28-42(29-26-36)46-44(50)43(34-37-24-27-38-18-16-17-19-39(38)33-37)49-45(47-40-20-12-10-13-21-40)48-41-22-14-11-15-23-41;;/h16-19,24-29,33,40-41,43H,4-15,20-23,30-32,34-35H2,1-3H3,(H2-,46,47,48,49,50);2*1H/t43-;;/m0../s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYJGBEZPVOUBMJ-KRFCICRISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)C(CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCC[P+](CCCC)(CCCC)CC1=CC=C(C=C1)NC(=O)[C@H](CC2=CC3=CC=CC=C3C=C2)NC(=NC4CCCCC4)NC5CCCCC5.Cl.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C45H69Cl2N4OP | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

783.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Win 64338 Hydrochloride: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Win 64338 hydrochloride is a potent and selective, non-peptide competitive antagonist of the bradykinin (B550075) B2 receptor.[1][2] This document provides an in-depth overview of its mechanism of action, supported by quantitative data from key experimental assays. Detailed methodologies for these assays are provided to facilitate replication and further investigation. Additionally, signaling pathways and experimental workflows are visualized to offer a clear and comprehensive understanding of the pharmacological profile of this compound.

Introduction

Bradykinin, a nonapeptide, is a potent mediator of inflammation and pain. It exerts its effects primarily through the activation of two G protein-coupled receptors (GPCRs), the B1 and B2 receptors. The bradykinin B2 receptor is constitutively expressed in a wide range of tissues and is responsible for the majority of the physiological and pathophysiological effects of bradykinin, including vasodilation, increased vascular permeability, and stimulation of sensory neurons.[3] this compound has been identified as a specific antagonist of the B2 receptor, making it a valuable tool for studying the roles of the bradykinin system and a potential therapeutic agent for inflammatory conditions.[4]

Core Mechanism of Action

This compound functions as a competitive antagonist at the bradykinin B2 receptor.[1][3] This means that it binds to the same site on the B2 receptor as the endogenous ligand, bradykinin, but does not activate the receptor. By occupying the binding site, this compound prevents bradykinin from binding and initiating the downstream signaling cascade. This competitive antagonism has been demonstrated in various in vitro and in vivo models.[3][5]

The selectivity of this compound for the B2 receptor over the B1 receptor has been established, highlighting its specificity in targeting the primary pathway of bradykinin-mediated effects.[3]

Quantitative Pharmacological Data

The antagonist activity of this compound has been quantified in several key assays. The following table summarizes the key pharmacological parameters.

| Parameter | Assay Type | Cell/Tissue System | Value | Reference |

| Ki | Radioligand Binding | Human IMR-90 cells | 64 ± 8 nM | [3] |

| pA2 | Calcium (Ca2+) Efflux | Human IMR-90 cells | 7.1 | [3] |

| pA2 | Ileum Contractility | Guinea Pig | 8.2 | [3] |

| pKB | Iris Sphincter Contraction | Rabbit | 6.6 | [6] |

| Ki | Muscarinic Receptor Binding | Rat Brain | 350 nM | [1][3] |

Note: The Ki value for the muscarinic receptor indicates that this compound has a 25- to 100-fold greater selectivity for the bradykinin B2 receptor.[3]

Key Experimental Protocols

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of this compound for the bradykinin B2 receptor.

-

Cell Culture: Human IMR-90 fetal lung fibroblasts are cultured to near confluence in appropriate media.

-

Membrane Preparation: Cells are washed with phosphate-buffered saline (PBS), harvested, and homogenized in a cold lysis buffer. The homogenate is centrifuged to pellet the cell membranes, which are then washed and resuspended in a binding buffer.

-

Binding Reaction: A fixed concentration of radiolabeled bradykinin (e.g., [3H]-bradykinin) is incubated with the cell membrane preparation in the presence of varying concentrations of unlabeled this compound.

-

Separation of Bound and Free Ligand: The reaction is terminated by rapid filtration through a glass fiber filter, which traps the membrane-bound radioligand while allowing the unbound radioligand to pass through.

-

Quantification: The amount of radioactivity trapped on the filters is measured using a scintillation counter.

-

Data Analysis: The concentration of this compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Bradykinin-Stimulated Calcium (45Ca2+) Efflux Assay

This functional assay measures the ability of this compound to inhibit bradykinin-induced increases in intracellular calcium.

-

Cell Culture and Loading: Human IMR-90 cells are grown in multi-well plates and loaded with radioactive calcium (45Ca2+) for a specified period, allowing it to equilibrate with intracellular calcium stores.

-

Wash and Pre-incubation: The cells are washed to remove extracellular 45Ca2+ and then pre-incubated with varying concentrations of this compound.

-

Stimulation: The cells are stimulated with a fixed concentration of bradykinin.

-

Sample Collection: At specific time points after stimulation, the extracellular buffer containing the effluxed 45Ca2+ is collected.

-

Quantification: The amount of 45Ca2+ in the collected samples is measured using a scintillation counter.

-

Data Analysis: The inhibitory effect of this compound on bradykinin-stimulated 45Ca2+ efflux is determined, and the pA2 value is calculated from a Schild plot analysis.

Guinea Pig Ileum Contractility Assay

This ex vivo assay assesses the functional antagonism of this compound on smooth muscle contraction.

-

Tissue Preparation: A section of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Ringer bicarbonate buffer) maintained at 37°C and aerated with a gas mixture (e.g., 95% O2, 5% CO2).

-

Contraction Measurement: The contractility of the ileum is measured using an isotonic transducer connected to a data acquisition system.

-

Cumulative Concentration-Response Curve: A cumulative concentration-response curve for bradykinin-induced contraction is established.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a specified period.

-

Shift in Concentration-Response Curve: A second cumulative concentration-response curve for bradykinin is generated in the presence of this compound.

-

Data Analysis: The degree of the rightward shift in the concentration-response curve caused by this compound is used to calculate the pA2 value, which is a measure of its antagonist potency.

Signaling Pathways and Experimental Workflows

To visually represent the mechanism of action and the methods used for its characterization, the following diagrams are provided.

Caption: Bradykinin B2 receptor signaling pathway and its inhibition by Win 64338.

Caption: A typical experimental workflow for the pharmacological characterization of a GPCR antagonist like Win 64338.

Conclusion

This compound is a well-characterized, potent, and selective competitive antagonist of the bradykinin B2 receptor. Its mechanism of action has been thoroughly elucidated through a series of binding and functional assays, providing a solid foundation for its use as a research tool and as a lead compound for the development of novel anti-inflammatory therapeutics. The detailed protocols and visual aids provided in this guide are intended to support further research and development in this area.

References

- 1. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 2. Bradykinin receptor localization and cell signaling pathways used by bradykinin in the regulation of gonadotropin-releasing hormone secretion - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Analysis of the mechanisms underlying the biphasic responses to bradykinin in circular muscle from guinea pig ileum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. giffordbioscience.com [giffordbioscience.com]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to Win 64338 Hydrochloride: A Selective Bradykinin B2 Receptor Antagonist

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical structure, properties, and pharmacological profile of Win 64338 hydrochloride. The information presented herein is curated from peer-reviewed scientific literature to support research and development endeavors in fields related to bradykinin (B550075) receptor antagonism.

Core Chemical and Physical Properties

This compound is a potent, selective, and non-peptide competitive antagonist of the bradykinin B2 receptor.[1] Its systematic IUPAC name is [[4-[[2-[[bis(cyclohexylamino)methylene]amino]-3-(2-naphthyl)-1-oxopropyl]amino]phenyl]methyl]tributylphosphonium chloride monohydrochloride.[1]

| Property | Value | Reference |

| CAS Number | 163727-74-0 | [1] |

| Molecular Formula | C45H68ClN4OP·HCl | [1] |

| Molecular Weight | 783.95 g/mol | [1] |

Pharmacological Profile and Quantitative Data

This compound exhibits high affinity and selectivity for the bradykinin B2 receptor. Its antagonist activity has been characterized in various in vitro and in vivo models.

| Assay | Species/Cell Line | Parameter | Value | Reference |

| Radioligand Binding | Human IMR-90 cells | Kᵢ ([³H]-bradykinin) | 64 ± 8 nM | [1] |

| Functional Antagonism (Ca²⁺ Efflux) | Human IMR-90 cells | pA₂ | 7.1 | [1] |

| Functional Antagonism (Ileum Contraction) | Guinea Pig | pA₂ | 8.2 | [1] |

| Radioligand Binding (Muscarinic Receptor) | Rat Brain | Kᵢ ([³H]quinuclidinyl benzilate) | 350 nM | [1] |

| Bradykinin B1 Receptor Activity | Rabbit Aorta | Activity | Not Active | [1] |

Mechanism of Action: Bradykinin B2 Receptor Antagonism

This compound functions as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor (GPCR). In its natural state, the binding of bradykinin to the B2 receptor activates Gαq, which in turn stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 binds to its receptors on the endoplasmic reticulum, leading to the release of intracellular calcium (Ca²⁺), which triggers various downstream signaling cascades. Win 64338 competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this signaling pathway.

Experimental Protocols

While a detailed, step-by-step synthesis protocol for this compound is not publicly available in readily accessible literature, the methodologies for its biological characterization have been described.

Radioligand Binding Assay ([³H]-Bradykinin)

This assay determines the binding affinity of Win 64338 for the bradykinin B2 receptor.

-

Cell Line: Human IMR-90 fetal lung fibroblasts.[1]

-

Radioligand: [³H]-Bradykinin.

-

General Protocol:

-

Cell Culture: IMR-90 cells are cultured to confluency in appropriate media.

-

Assay Buffer: A suitable binding buffer is prepared (e.g., containing Tris-HCl, MgCl₂, and protease inhibitors).

-

Competition Assay: Intact IMR-90 cells are incubated with a fixed concentration of [³H]-bradykinin and varying concentrations of this compound.

-

Incubation: The mixture is incubated to allow binding to reach equilibrium.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Quantification: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The concentration of Win 64338 that inhibits 50% of the specific binding of [³H]-bradykinin (IC₅₀) is determined. The binding inhibition constant (Kᵢ) is then calculated using the Cheng-Prusoff equation.[1]

-

Functional Antagonism: Bradykinin-Stimulated ⁴⁵Ca²⁺ Efflux

This assay measures the functional antagonism of Win 64338 by quantifying its ability to inhibit bradykinin-induced calcium release.

-

Cell Line: Human IMR-90 cells.[1]

-

Isotope: ⁴⁵Ca²⁺.

-

General Protocol:

-

Cell Loading: IMR-90 cells are loaded with ⁴⁵Ca²⁺.

-

Antagonist Pre-incubation: Cells are pre-incubated with varying concentrations of this compound.

-

Bradykinin Stimulation: Cells are then stimulated with a fixed concentration of bradykinin to induce ⁴⁵Ca²⁺ efflux.

-

Sample Collection: The amount of ⁴⁵Ca²⁺ released into the extracellular medium is measured over time.

-

Data Analysis: The ability of Win 64338 to inhibit the bradykinin-induced ⁴⁵Ca²⁺ efflux is quantified. The pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold shift to the right in the agonist's concentration-response curve, is calculated from Schild plot analysis.[1]

-

Functional Antagonism: Guinea Pig Ileum Contraction Assay

This ex vivo assay assesses the functional antagonism of Win 64338 on smooth muscle contraction.

-

Tissue: Isolated guinea pig ileum.[1]

-

General Protocol:

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) maintained at 37°C and aerated with carbogen (B8564812) (95% O₂, 5% CO₂).

-

Contraction Measurement: The tissue is connected to an isometric force transducer to record contractions.

-

Agonist Response: A cumulative concentration-response curve to bradykinin is established to determine the baseline contractile response.

-

Antagonist Incubation: The tissue is incubated with a fixed concentration of this compound for a defined period.

-

Post-Antagonist Response: A second concentration-response curve to bradykinin is generated in the presence of Win 64338.

-

Data Analysis: The rightward shift in the bradykinin concentration-response curve caused by Win 64338 is used to calculate the pA₂ value via Schild analysis.[1]

-

Selectivity Profile

This compound demonstrates notable selectivity for the bradykinin B2 receptor. It is inactive at the bradykinin B1 receptor.[1] While it shows some affinity for the rat brain muscarinic receptor, it is 25- to 100-fold more selective for the bradykinin B2 receptor.[1]

Summary and Future Directions

This compound is a well-characterized, potent, and selective non-peptide antagonist of the bradykinin B2 receptor. Its pharmacological profile makes it a valuable tool for investigating the physiological and pathophysiological roles of the bradykinin system. Further research could focus on elucidating its in vivo efficacy in various disease models where bradykinin B2 receptor activation is implicated, such as in pain, inflammation, and certain cardiovascular conditions. The development of detailed and publicly available synthesis protocols would also facilitate broader research applications.

References

The Discovery and Development of Win 64338 Hydrochloride: A Technical Guide

Introduction

Win 64338 hydrochloride is a potent and selective non-peptide competitive antagonist of the bradykinin (B550075) B2 receptor.[1][2] Its development marked a significant step in the exploration of non-peptide molecules for targeting G-protein coupled receptors, specifically in the context of bradykinin-mediated physiological and pathological processes.[3] This technical guide provides an in-depth overview of the discovery, mechanism of action, and key experimental data related to this compound, intended for researchers, scientists, and drug development professionals.

Core Compound Details

| Parameter | Value |

| Compound Name | This compound |

| Chemical Name | [[4-[[2-[[bis(cyclohexylamino)methylene]amino]-3-(2- naphthalenyl)-1-oxopropyl]amino]phenyl]methyl]tributylphosphonium chloride monohydrochloride |

| Molecular Formula | C52H76Cl2N5OP |

| CAS Number | 163727-74-0 |

| Mechanism of Action | Competitive antagonist of the bradykinin B2 receptor |

In Vitro Activity

The in vitro activity of this compound has been characterized through various binding and functional assays, demonstrating its high affinity and competitive antagonism at the bradykinin B2 receptor.

Receptor Binding Affinity

| Assay | Cell Line/Tissue | Radioligand | Ki (nM) | Reference |

| Bradykinin B2 Receptor Binding | Human IMR-90 cells | [3H]-Bradykinin | 64 ± 8 | [4][5] |

| Muscarinic Receptor Binding | Rat brain | [3H]Quinuclidinyl benzilate | 350 | [3][4] |

Functional Antagonism

| Assay | Tissue/Cell Line | Agonist | pA2 / KB | Reference |

| Bradykinin-stimulated 45Ca2+ Efflux | IMR-90 cells | Bradykinin | 7.1 (pA2) | [4] |

| Bradykinin-mediated Guinea Pig Ileum Contractility | Guinea pig ileum | Bradykinin | 8.2 (pA2) | [4] |

| Bradykinin-induced Contraction of Guinea Pig Trachea | Guinea pig trachea | Bradykinin | 64.3 nM (KB) | |

| Bradykinin-evoked Contractile Responses | Isolated rabbit iris sphincter | Bradykinin | 6.6 (pKB) | [6] |

In Vivo Activity

In vivo studies have further substantiated the antagonist activity of this compound in animal models.

| Animal Model | Effect | Dosage | Reference |

| Guinea pigs | Inhibition of bradykinin-induced conjunctival and nasal mucosa plasma extravasation | 30-300 nmol/kg, i.v. | [6] |

| Mice | Decrease in stress-induced hyperthermia (SIH) | 5 mg/kg, i.p. | [1] |

| Conscious guinea pigs | Inhibition of kinin-mediated bronchoconstriction | Not specified | [7] |

Mechanism of Action and Signaling Pathway

This compound acts as a competitive antagonist at the bradykinin B2 receptor, a G-protein coupled receptor. Upon binding of its endogenous ligand, bradykinin, the B2 receptor typically activates Gq/11, leading to the stimulation of phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC), culminating in various physiological responses. This compound competitively blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this downstream signaling cascade.

Caption: Mechanism of action of this compound.

Experimental Protocols

[3H]-Bradykinin Binding Assay

This assay determines the binding affinity of this compound to the bradykinin B2 receptor.

-

Cell Culture: Human IMR-90 cells are cultured to confluence.

-

Membrane Preparation: Cells are harvested and homogenized. The cell membranes are isolated by centrifugation.

-

Binding Reaction: Membranes are incubated with [3H]-bradykinin and varying concentrations of this compound in a suitable binding buffer.

-

Separation: Bound and free radioligand are separated by rapid filtration through glass fiber filters.

-

Detection: The radioactivity retained on the filters is measured by liquid scintillation counting.

-

Data Analysis: The inhibition constant (Ki) is calculated from the IC50 value obtained from competitive binding curves.

Caption: Workflow for the [3H]-Bradykinin binding assay.

Guinea Pig Ileum Contractility Assay

This functional assay assesses the antagonist activity of this compound on bradykinin-induced smooth muscle contraction.

-

Tissue Preparation: A segment of guinea pig ileum is isolated and mounted in an organ bath containing Krebs solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

-

Equilibration: The tissue is allowed to equilibrate under a resting tension.

-

Cumulative Concentration-Response Curve: Cumulative concentrations of bradykinin are added to the organ bath to establish a control concentration-response curve for contraction.

-

Antagonist Incubation: The tissue is washed and then incubated with a fixed concentration of this compound for a specified period.

-

Second Concentration-Response Curve: A second cumulative concentration-response curve for bradykinin is generated in the presence of this compound.

-

Data Analysis: The pA2 value is determined from the rightward shift of the concentration-response curve caused by the antagonist.

Selectivity Profile

This compound demonstrates selectivity for the bradykinin B2 receptor. It is significantly weaker at the muscarinic receptor, with a Ki of 350 nM.[3][4] Importantly, it is inactive at the bradykinin B1 receptor, highlighting its specificity for the B2 subtype.[4] This selectivity is crucial for minimizing off-target effects and for its utility as a pharmacological tool to probe the specific roles of the B2 receptor.

Structure-Activity Relationships

The development of this compound and its analogues has provided insights into the structure-activity relationships for non-peptide bradykinin B2 receptor antagonists.[7] The data suggest the presence of a hydrophobic binding pocket in the receptor that accommodates large aromatic groups in a specific conformational orientation.[7] This understanding is valuable for the rational design of future antagonists with improved affinity and pharmacokinetic properties.

Conclusion

This compound is a well-characterized, potent, and selective non-peptide antagonist of the bradykinin B2 receptor. Its discovery and development have provided a valuable pharmacological tool for investigating the roles of the bradykinin system in various physiological and pathophysiological conditions. The data and experimental methodologies outlined in this guide offer a comprehensive resource for researchers in the field of pharmacology and drug discovery.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 美国GlpBio - this compound | Cas# 163727-74-0 [glpbio.cn]

- 3. pnas.org [pnas.org]

- 4. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. medchemexpress.com [medchemexpress.com]

- 7. Pharmacology and structure--activity relationships of the nonpeptide bradykinin receptor antagonist WIN 64338 - PubMed [pubmed.ncbi.nlm.nih.gov]

The Non-Peptide Antagonist WIN 64338: A Technical Guide to its Blockade of Bradykinin B2 Receptor Signaling

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of WIN 64338, a potent and selective non-peptide competitive antagonist of the bradykinin (B550075) B2 receptor. The document details the signaling pathways affected by WIN 64338, presents quantitative data on its pharmacological activity, and provides comprehensive experimental protocols for key assays used in its characterization.

Introduction to Bradykinin Signaling and WIN 64338

Bradykinin is a pro-inflammatory peptide that exerts a wide range of physiological and pathological effects, including vasodilation, increased vascular permeability, pain, and inflammation[1][2]. These effects are primarily mediated through the activation of two G protein-coupled receptors (GPCRs): the B1 and B2 receptors[1][2][3]. The B2 receptor is constitutively expressed in a variety of tissues and is responsible for the majority of the acute effects of bradykinin[2][3][4]. Upon bradykinin binding, the B2 receptor activates downstream signaling cascades, leading to a cascade of cellular responses.

WIN 64338 is a synthetic, non-peptide molecule that acts as a competitive antagonist of the bradykinin B2 receptor[4][5][6]. Its selectivity for the B2 receptor over the B1 receptor makes it a valuable tool for dissecting the specific roles of B2 receptor signaling in various physiological and disease processes[4][7]. This guide will explore the molecular mechanisms by which WIN 64338 exerts its inhibitory effects.

Bradykinin B2 Receptor Signaling Pathways Blocked by WIN 64338

The bradykinin B2 receptor is primarily coupled to the Gq and Gi classes of G proteins[1][3][4]. As a competitive antagonist, WIN 64338 prevents bradykinin from binding to the B2 receptor, thereby inhibiting the initiation of these downstream signaling events.

The Gq/Phospholipase C (PLC) Pathway

The predominant signaling pathway activated by the B2 receptor is mediated by Gαq[1][3][4]. Activation of Gαq leads to the stimulation of phospholipase C (PLC), a membrane-bound enzyme that hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG)[8][9].

-

Inositol 1,4,5-trisphosphate (IP3): IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of stored intracellular calcium (Ca2+) into the cytosol[8][9]. This rapid increase in intracellular Ca2+ concentration is a key event in many of bradykinin's physiological effects, including smooth muscle contraction and increased vascular permeability.

-

Diacylglycerol (DAG): DAG remains in the plasma membrane and, in conjunction with the elevated intracellular Ca2+, activates Protein Kinase C (PKC)[10]. Activated PKC then phosphorylates a variety of downstream target proteins, leading to the modulation of cellular processes such as gene expression and cell growth.

By blocking bradykinin's access to the B2 receptor, WIN 64338 effectively prevents the activation of this entire Gq/PLC/IP3/DAG cascade.

Figure 1. Blockade of the Bradykinin B2 Receptor-Gq-PLC Signaling Pathway by WIN 64338.

The Mitogen-Activated Protein Kinase (MAPK) Pathway

In addition to the PLC pathway, bradykinin B2 receptor activation can also lead to the stimulation of the mitogen-activated protein kinase (MAPK) cascade, specifically the extracellular signal-regulated kinase (ERK) pathway[10][11]. This pathway is crucial for regulating cell proliferation, differentiation, and survival. The activation of ERK by the B2 receptor can occur through both PKC-dependent and independent mechanisms[10]. WIN 64338, by preventing the initial receptor activation, inhibits the subsequent phosphorylation and activation of the MAPK/ERK signaling cascade.

Figure 2. Experimental Workflow for Assessing WIN 64338 Inhibition of MAPK/ERK Signaling.

Quantitative Pharmacological Data

The inhibitory potency of WIN 64338 has been quantified in various in vitro and in vivo experimental systems. The following tables summarize key pharmacological parameters.

Table 1: In Vitro Binding Affinity and Functional Antagonism of WIN 64338

| Parameter | Value | Cell/Tissue Preparation | Assay Type | Reference |

| Ki | 64 ± 8 nM | Human IMR-90 cells | [³H]-Bradykinin Binding | [7][12] |

| Ki | 350 nM | Rat brain muscarinic receptor | [³H]QNB Binding (selectivity) | [7][12] |

| pA2 | 7.1 | Human IMR-90 cells | Bradykinin-stimulated ⁴⁵Ca²⁺ efflux | [7][12] |

| pA2 | 8.2 | Guinea pig ileum | Bradykinin-mediated contractility | [7][12] |

| pKB | 6.6 ± 0.1 | Rabbit isolated iris sphincter | Bradykinin-evoked contractile responses | [6][13][14] |

Table 2: In Vivo Activity of WIN 64338

| Species | Model | Effect of WIN 64338 | Reference |

| Guinea Pig | Bradykinin-induced plasma extravasation in conjunctiva and nasal mucosa | Marked reduction at 30 nmol/kg (i.v.) | [6][13][14] |

| Guinea Pig | Bradykinin-mediated bronchoconstriction | Inhibition | [4][5] |

Detailed Experimental Protocols

This section provides detailed methodologies for key experiments used to characterize the antagonistic activity of WIN 64338.

Radioligand Binding Assay

This assay is used to determine the binding affinity (Ki) of WIN 64338 for the bradykinin B2 receptor.

-

Cell/Tissue Preparation:

-

Human IMR-90 fibroblasts are cultured to confluence.

-

Cells are harvested and homogenized in ice-cold lysis buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

The homogenate is centrifuged at low speed to remove nuclei and cellular debris.

-

The supernatant is then centrifuged at high speed (e.g., 40,000 x g) to pellet the cell membranes.

-

The membrane pellet is washed and resuspended in binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, 0.1% BSA, pH 7.4).

-

-

Assay Procedure:

-

In a 96-well plate, add membrane preparation, [³H]-bradykinin (at a concentration near its Kd), and varying concentrations of WIN 64338 or vehicle.

-

To determine non-specific binding, a parallel set of wells is incubated with an excess of unlabeled bradykinin.

-

Incubate the plate at room temperature for a specified time (e.g., 60-90 minutes) to reach equilibrium.

-

The reaction is terminated by rapid filtration through glass fiber filters (e.g., GF/C) using a cell harvester.

-

The filters are washed rapidly with ice-cold wash buffer to remove unbound radioligand.

-

The radioactivity retained on the filters is quantified by liquid scintillation counting.

-

-

Data Analysis:

-

Specific binding is calculated by subtracting non-specific binding from total binding.

-

The IC50 value (concentration of WIN 64338 that inhibits 50% of specific [³H]-bradykinin binding) is determined by non-linear regression analysis of the competition binding curve.

-

The Ki value is calculated from the IC50 value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of [³H]-bradykinin and Kd is its dissociation constant.

-

Calcium Efflux Assay

This functional assay measures the ability of WIN 64338 to inhibit bradykinin-induced increases in intracellular calcium.

-

Cell Preparation:

-

IMR-90 cells are grown to confluence in 24-well plates.

-

The cells are loaded with ⁴⁵Ca²⁺ by incubating them in a buffer containing the radioisotope for several hours.

-

After loading, the cells are washed to remove extracellular ⁴⁵Ca²⁺.

-

-

Assay Procedure:

-

The cells are pre-incubated with various concentrations of WIN 64338 or vehicle for a defined period (e.g., 15-30 minutes).

-

The assay is initiated by adding bradykinin to stimulate ⁴⁵Ca²⁺ efflux.

-

At various time points, the supernatant is collected, and the amount of ⁴⁵Ca²⁺ released from the cells is measured by scintillation counting.

-

At the end of the experiment, the cells are lysed to determine the total incorporated ⁴⁵Ca²⁺.

-

-

Data Analysis:

-

The amount of ⁴⁵Ca²⁺ efflux is expressed as a percentage of the total incorporated radioactivity.

-

Dose-response curves for bradykinin in the presence and absence of different concentrations of WIN 64338 are constructed.

-

The pA2 value, a measure of the antagonist's potency, is determined from a Schild plot analysis of the rightward shift of the bradykinin dose-response curve caused by WIN 64338.

-

Isolated Guinea Pig Ileum Contractility Assay

This classic organ bath experiment assesses the functional antagonism of WIN 64338 on smooth muscle contraction.

-

Tissue Preparation:

-

A segment of the terminal ileum is isolated from a guinea pig and placed in oxygenated Krebs-Ringer bicarbonate buffer (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, KH2PO4 1.2, MgSO4 1.2, NaHCO3 25, glucose 11.1).

-

The lumen of the ileum is gently flushed, and a segment of approximately 2-3 cm is suspended in an organ bath containing the Krebs solution, maintained at 37°C and bubbled with 95% O2 / 5% CO2.

-

One end of the tissue is attached to a fixed hook, and the other end is connected to an isometric force transducer to record contractions.

-

-

Assay Procedure:

-

The tissue is allowed to equilibrate under a resting tension of approximately 1 g for at least 60 minutes, with regular changes of the buffer.

-

A cumulative concentration-response curve to bradykinin is obtained by adding increasing concentrations of the agonist to the organ bath.

-

The tissue is then washed, and after a recovery period, it is incubated with a specific concentration of WIN 64338 for a predetermined time (e.g., 20-30 minutes).

-

A second cumulative concentration-response curve to bradykinin is then generated in the presence of WIN 64338.

-

-

Data Analysis:

-

The contractile responses are measured as the increase in tension from the baseline.

-

The EC50 values (concentration of bradykinin that produces 50% of the maximal contraction) are determined from the concentration-response curves in the absence and presence of WIN 64338.

-

The dose ratio (EC50 in the presence of antagonist / EC50 in the absence of antagonist) is calculated.

-

A Schild plot is constructed by plotting the log (dose ratio - 1) against the log of the antagonist concentration. The pA2 value is the x-intercept of this plot.

-

Conclusion

WIN 64338 is a well-characterized, selective, and competitive antagonist of the bradykinin B2 receptor. Its ability to block the Gq/PLC and MAPK/ERK signaling pathways has made it an invaluable pharmacological tool for investigating the diverse roles of bradykinin in health and disease. The quantitative data and detailed experimental protocols provided in this guide offer a comprehensive resource for researchers and drug development professionals working in this field. Further investigation into the therapeutic potential of B2 receptor antagonists like WIN 64338 is warranted for a range of inflammatory and pain-related disorders.

References

- 1. Bradykinin receptor - Wikipedia [en.wikipedia.org]

- 2. pharmacologyonline.silae.it [pharmacologyonline.silae.it]

- 3. Bradykinin specificity and signaling at GPR100 and B2 kinin receptors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 5. Measurement of Rate of Extravasation of Plasma Protein in Inflammatory Responses in Guinea-pig Skin Using a Continuous Recording Method - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Inhibition of bradykinin-evoked trigeminal nerve stimulation by the non-peptide bradykinin B2 receptor antagonist WIN 64338 in vivo and in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 7. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Bradykinin inhibits M current via phospholipase C and Ca2+ release from IP3-sensitive Ca2+ stores in rat sympathetic neurons - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Phosphoinositide-specific phospholipase C in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Bradykinin B2 Receptor-Mediated Mitogen-Activated Protein Kinase Activation in COS-7 Cells Requires Dual Signaling via Both Protein Kinase C Pathway and Epidermal Growth Factor Receptor Transactivation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Cannabinoids inhibit the activation of ERK MAPK in PMA/Io-stimulated mouse splenocytes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 13. The Bradykinin B2 receptor gene is a target of angiotensin II type 1 receptor signaling - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Guinea Pig Ileum [sheffbp.co.uk]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to the In Vitro Characterization of Win 64338 Hydrochloride

Introduction: this compound is a potent, selective, and competitive non-peptide antagonist of the bradykinin (B550075) B2 receptor.[1] This technical guide provides a comprehensive overview of its in vitro characterization, summarizing key quantitative data, detailing experimental protocols, and visualizing its mechanism of action and experimental workflows. The information presented is collated from foundational studies to serve as a practical resource for professionals in pharmacology and drug development.

Quantitative Data Summary

The in vitro activity of this compound has been quantified across various assays and tissues. The following tables summarize its binding affinities (Ki), and functional antagonist potencies (pA2, pKB).

Table 1: Receptor Binding Affinity (Ki)

| Radioligand | Tissue/Cell Line | Receptor | Ki (nM) | Reference |

| [³H]Bradykinin | Human IMR-90 Cells | Bradykinin B2 | 64 ± 8 | [2][3] |

| [³H]Bradykinin | Human A431 Cells | Bradykinin B2 | 48 | [2] |

| [³H]Bradykinin | Guinea Pig Trachea | Bradykinin B2 | Not specified, "nanomolar affinity" | [4] |

| [³H]Quinuclidinyl Benzilate | Rat Brain | Muscarinic | 350 | [1][2][3] |

Table 2: Functional Antagonist Potency (pA2 / pKB)

| Assay | Tissue/Cell Line | Agonist | Potency Value | Reference |

| Ca²⁺ Efflux | Human IMR-90 Cells | Bradykinin | pA2 = 7.1 | [1][2][3] |

| Ileum Contractility | Guinea Pig | Bradykinin | pA2 = 8.2 | [1][2][3] |

| Trachea Contraction | Guinea Pig | Bradykinin | KB = 64.3 nM | [1] |

| Iris Sphincter Contraction | Rabbit | Bradykinin | pKB = 6.6 | [5][6] |

| Umbilical Vein Contraction | Human | Bradykinin | pKB = 6.06 | [7] |

Experimental Protocols

Detailed methodologies are crucial for the replication and extension of scientific findings. The following are protocols for key experiments used in the in vitro characterization of Win 64338.

Radioligand Binding Assay (Competitive Inhibition)

This assay determines the affinity of a compound for a specific receptor by measuring its ability to compete with a radiolabeled ligand.

-

Materials:

-

Cell membranes from human IMR-90 cells (expressing Bradykinin B2 receptors).

-

[³H]Bradykinin (radioligand).

-

This compound (test compound).

-

Binding buffer (e.g., 50 mM Tris-HCl, pH 7.4).

-

Wash buffer.

-

Glass fiber filters.

-

Scintillation counter.

-

-

Procedure:

-

Cell membranes (e.g., 20 µg) are incubated in the binding buffer.[8]

-

A fixed concentration of [³H]Bradykinin is added to all samples.

-

Varying concentrations of this compound are added to the experimental samples.

-

Control tubes for total binding (no competitor) and non-specific binding (excess non-labeled bradykinin) are included.

-

The mixture is incubated for a defined period (e.g., 60 minutes) at a specific temperature (e.g., 25°C) to reach equilibrium.[8]

-

The reaction is terminated by rapid filtration through glass fiber filters, separating bound from free radioligand.

-

Filters are washed with ice-cold wash buffer.

-

The radioactivity retained on the filters is measured using a scintillation counter.

-

The concentration of Win 64338 that inhibits 50% of the specific binding of [³H]Bradykinin (IC50) is determined.

-

The inhibition constant (Ki) is calculated using the Cheng-Prusoff equation.

-

Functional Assay: Bradykinin-Stimulated Calcium (Ca²⁺) Efflux

This assay measures the ability of an antagonist to block the functional response of a receptor, in this case, the release of intracellular calcium.

-

Materials:

-

Human IMR-90 cells.

-

Culture medium.

-

⁴⁵Ca²⁺ (radioactive calcium).

-

Bradykinin (agonist).

-

This compound (antagonist).

-

Buffer solution.

-

-

Procedure:

-

IMR-90 cells are cultured to confluence in multi-well plates.

-

Cells are loaded with ⁴⁵Ca²⁺ by incubating them in a medium containing the radioisotope.

-

After loading, cells are washed to remove extracellular ⁴⁵Ca²⁺.

-

Cells are pre-incubated with varying concentrations of this compound or vehicle control.

-

Bradykinin is added to stimulate the B2 receptors, leading to the release of intracellular ⁴⁵Ca²⁺.

-

The amount of ⁴⁵Ca²⁺ released into the supernatant is measured at specific time points.

-

The inhibitory effect of Win 64338 is determined by comparing the Ca²⁺ efflux in its presence to the control.

-

The pA2 value, a measure of antagonist potency, is calculated from the dose-dependent rightward shift of the bradykinin concentration-response curve.[2]

-

Isolated Tissue Contractility Assay (e.g., Guinea Pig Ileum)

This classic pharmacological preparation assesses the effect of a compound on smooth muscle contraction, a functional response to receptor activation.

-

Materials:

-

Guinea pig ileum tissue segment.

-

Krebs solution (physiological salt solution).

-

Organ bath with a force transducer.

-

Bradykinin (agonist).

-

This compound (antagonist).

-

-

Procedure:

-

A segment of the guinea pig ileum is isolated and mounted in an organ bath filled with aerated Krebs solution at 37°C.

-

The tissue is connected to a force transducer to record isometric contractions.

-

A cumulative concentration-response curve to bradykinin is established to determine the baseline contractile response.

-

The tissue is washed and allowed to return to baseline.

-

The tissue is then incubated with a fixed concentration of this compound for a set period.

-

A second cumulative concentration-response curve to bradykinin is generated in the presence of the antagonist.

-

The procedure is repeated with different concentrations of Win 64338.

-

The antagonist's effect is observed as a parallel rightward shift in the concentration-response curve, characteristic of competitive antagonism.[2]

-

The pA2 value is determined using a Schild plot analysis.

-

Visualizations: Signaling Pathways and Workflows

Mechanism of Action: Bradykinin B2 Receptor Antagonism

Caption: Win 64338 competitively blocks bradykinin binding to the B2 receptor, inhibiting Gq/PLC signaling.

Experimental Workflow: Competitive Radioligand Binding Assay

Caption: Workflow for determining the binding affinity (Ki) of Win 64338 via competitive radioligand assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. pnas.org [pnas.org]

- 3. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medkoo.com [medkoo.com]

- 5. medchemexpress.com [medchemexpress.com]

- 6. Inhibition of bradykinin-evoked trigeminal nerve stimulation by the non-peptide bradykinin B2 receptor antagonist WIN 64338 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Pharmacological characterization of the bradykinin B2 receptor: inter-species variability and dissociation between binding and functional responses - PMC [pmc.ncbi.nlm.nih.gov]

- 8. In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the B2 Receptor Selectivity of Win 64338 Hydrochloride

This technical guide provides a comprehensive overview of the selectivity of Win 64338 hydrochloride for the bradykinin (B550075) B2 receptor over the B1 receptor. Designed for researchers, scientists, and drug development professionals, this document details the quantitative binding data, experimental protocols used for its determination, and the relevant cellular signaling pathways.

Quantitative Data Summary: Receptor Selectivity Profile

This compound is a potent, non-peptide, and competitive antagonist of the bradykinin B2 receptor.[1][2] Its selectivity is demonstrated by its high affinity for the B2 receptor and its lack of activity at the B1 receptor.[2][3][4] The binding affinity and functional antagonism have been quantified across various preparations and species.

The following table summarizes the key quantitative data demonstrating the selectivity of Win 64338.

| Receptor Subtype | Ligand/Antagonist | Assay Type | Preparation | Key Parameter (Value) |

| B2 | [3H]-Bradykinin / Win 64338 | Radioligand Binding | Human IMR-90 Cells | Ki: 64 ± 8 nM[3][5] |

| B2 | [3H]-Bradykinin / Win 64338 | Radioligand Binding | Human A431 Cells | Ki: 48 nM[6] |

| B2 | [3H]-Bradykinin / Win 64338 | Radioligand Binding | Guinea Pig Trachea | Nanomolar Affinity[2] |

| B2 | Bradykinin / Win 64338 | Functional Assay (45Ca2+ Efflux) | Human IMR-90 Cells | pA2: 7.1[3][5] |

| B2 | Bradykinin / Win 64338 | Functional Assay (Contraction) | Guinea Pig Ileum | pA2: 8.2[1][3] |

| B2 | Bradykinin / Win 64338 | Functional Assay (Contraction) | Guinea Pig Trachea | KB: 64.3 nM[1] |

| B1 | des-Arg9-bradykinin / Win 64338 | Functional Assay (Contraction) | Rabbit Aorta | Not Active[2][3][7] |

-

Ki (Inhibition Constant): Concentration of the antagonist required to occupy 50% of the receptors in a competition binding assay. A lower Ki indicates higher binding affinity.

-

pA2: The negative logarithm of the molar concentration of an antagonist that produces a two-fold shift to the right in an agonist's concentration-response curve. It is a measure of antagonist potency.

-

KB (Equilibrium Dissociation Constant): The concentration of an antagonist at which 50% of the receptors are occupied.

Experimental Protocols

The selectivity of Win 64338 was determined through a series of in vitro radioligand binding and functional assays.

B2 Receptor Radioligand Binding Assay (Human IMR-90 Cells)

This assay directly measures the ability of Win 64338 to displace a radiolabeled ligand from the B2 receptor.

-

Receptor Preparation: Membranes are prepared from human IMR-90 fibroblast cells, which endogenously express the bradykinin B2 receptor.[3]

-

Radioligand: [3H]-Bradykinin is used as the radiolabeled agonist that binds to the B2 receptors.[1][3]

-

Assay Principle: A fixed concentration of [3H]-Bradykinin is incubated with the IMR-90 cell membranes in the presence of varying concentrations of unlabeled Win 64338.[8][9]

-

Incubation: The mixture is incubated to allow the binding to reach equilibrium.[10]

-

Separation: Receptor-bound radioligand is separated from the unbound radioligand by rapid vacuum filtration through glass fiber filters.[8][10]

-

Quantification: The radioactivity trapped on the filters, corresponding to the bound [3H]-Bradykinin, is measured using a scintillation counter.[10]

-

Data Analysis: The concentration of Win 64338 that inhibits 50% of the specific binding of [3H]-Bradykinin (IC50) is determined. The Ki value is then calculated from the IC50 using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand.[10]

B1 Receptor Functional Assay (Rabbit Aorta)

The rabbit aorta is a classical preparation used to assess B1 receptor activity because it is largely devoid of B2 receptors.[3]

-

Tissue Preparation: Rings of rabbit aorta are isolated and mounted in an organ bath containing a physiological salt solution, maintained at 37°C and aerated.

-

Agonist: The B1-selective agonist, des-Arg9-bradykinin, is used to induce contraction of the aortic rings.[6]

-

Protocol: A cumulative concentration-response curve for des-Arg9-bradykinin is established. The tissue is then incubated with Win 64338 (at concentrations up to 7 µM) before a second concentration-response curve for the agonist is generated.[6]

-

Endpoint: The tension of the muscle is measured using an isometric force transducer.

-

Result: Win 64338 does not significantly attenuate the contractile response to the B1 receptor agonist, demonstrating its lack of activity at this receptor subtype.[3][6]

B2 Receptor Functional Assay (Guinea Pig Ileum Contractility)

This assay measures the ability of Win 64338 to functionally antagonize the effects of a B2 agonist.

-

Tissue Preparation: A segment of the guinea pig ileum is isolated and suspended in an organ bath under a resting tension.[6]

-

Agonist: Bradykinin is used to induce smooth muscle contraction.

-

Protocol: A concentration-response curve for bradykinin is generated. The tissue is then incubated with a fixed concentration of Win 64338, and the bradykinin concentration-response curve is repeated. This process is repeated for several concentrations of Win 64338.[6]

-

Endpoint: The magnitude of the muscle contraction is measured.

-

Data Analysis: The dose-dependent parallel rightward shift in the bradykinin concentration-effect curve caused by Win 64338 is indicative of competitive antagonism.[6] The pA2 value is determined from a Schild plot, providing a quantitative measure of the antagonist's potency.[6]

Visualization of Signaling Pathways and Workflows

Bradykinin B2 Receptor Signaling Pathway

The B2 receptor is a G protein-coupled receptor (GPCR) that is constitutively expressed in healthy tissues.[11][12] Its activation by bradykinin primarily couples to Gq/11 proteins, initiating a signaling cascade that leads to increased intracellular calcium.[11][13][14]

Caption: Bradykinin B2 Receptor Signaling Cascade.

Bradykinin B1 Receptor Signaling Pathway

The B1 receptor is also a GPCR, but its expression is typically low in healthy tissues and is induced by inflammation and tissue injury.[15][16][17] It is activated by des-Arg9-bradykinin and, like the B2 receptor, its stimulation leads to an increase in intracellular calcium via the Gq-PLC pathway.[15][16]

Caption: Inducible Bradykinin B1 Receptor Signaling.

Experimental Workflow: Competitive Radioligand Binding Assay

The following diagram illustrates the logical workflow for determining the binding affinity (Ki) of an unlabeled antagonist like Win 64338.

Caption: Workflow for Determining Antagonist Affinity.

Conclusion

The data robustly demonstrates that this compound is a selective antagonist for the bradykinin B2 receptor. This is evidenced by its nanomolar binding affinity and functional antagonism at the B2 receptor, coupled with its confirmed lack of activity at the B1 receptor in classic pharmacological preparations.[2][3][5] This selectivity makes Win 64338 a valuable pharmacological tool for investigating the specific roles of the B2 receptor in various physiological and pathological processes.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medkoo.com [medkoo.com]

- 3. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. profiles.wustl.edu [profiles.wustl.edu]

- 5. researchgate.net [researchgate.net]

- 6. pnas.org [pnas.org]

- 7. The bradykinin B2 receptor antagonist WIN 64338 inhibits the effect of des-Arg9-bradykinin in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. giffordbioscience.com [giffordbioscience.com]

- 9. Radioligand Binding Assay - Creative Bioarray [dda.creative-bioarray.com]

- 10. giffordbioscience.com [giffordbioscience.com]

- 11. Bradykinin receptor B2 - Wikipedia [en.wikipedia.org]

- 12. researchgate.net [researchgate.net]

- 13. A modular map of Bradykinin-mediated inflammatory signaling network - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Bradykinin B1 receptor signaling triggers complement activation on endothelial cells - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Frontiers | Bradykinin B1 receptor signaling triggers complement activation on endothelial cells [frontiersin.org]

- 17. Bradykinin receptor B1 - Wikipedia [en.wikipedia.org]

Methodological & Application

Application Notes and Protocols for In Vivo Studies of WIN 64338 Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Abstract

WIN 64338 hydrochloride is a potent, selective, and non-peptide competitive antagonist of the bradykinin (B550075) B2 receptor.[1][2] Bradykinin is a key mediator of inflammation and pain, and its effects are primarily mediated through the B2 receptor. As such, this compound presents a valuable tool for in vivo research into physiological and pathological processes involving the kallikrein-kinin system. These application notes provide an overview of the mechanism of action, available in vivo data, and generalized experimental protocols for studying the effects of this compound in animal models of inflammation and nociception.

Introduction

Bradykinin, a nine-amino-acid peptide, is produced at sites of tissue injury and inflammation. Its binding to the B2 receptor, a G-protein coupled receptor, triggers a cascade of intracellular signaling events that lead to vasodilation, increased vascular permeability, and stimulation of sensory neurons, contributing to the cardinal signs of inflammation and pain. This compound, by competitively blocking the B2 receptor, offers a means to investigate the role of bradykinin in these processes and to evaluate the therapeutic potential of B2 receptor antagonism.

Mechanism of Action: Bradykinin B2 Receptor Signaling

The bradykinin B2 receptor is coupled to Gq and Gi proteins. Upon bradykinin binding, the activated Gq protein stimulates phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates protein kinase C (PKC). These events lead to downstream signaling through pathways such as the mitogen-activated protein kinase (MAPK) cascade, ultimately resulting in various cellular responses. This compound acts by competitively binding to the B2 receptor, thereby preventing bradykinin from initiating this signaling cascade.

Caption: Bradykinin B2 Receptor Signaling Pathway and Inhibition by this compound.

In Vivo Data Summary

Publicly available in vivo data for this compound is limited. The following tables summarize the existing information.

| Model | Species | Dose | Route of Administration | Effect | Reference |

| Stress-Induced Hyperthermia | Mouse | 5 mg/kg | Intraperitoneal (i.p.) | Decreased physiological anxiety measure | [2] |

| Bradykinin-Induced Plasma Extravasation | Guinea Pig | 30 nmol/kg | Intravenous (i.v.) | Inhibition of plasma extravasation in conjunctiva and nasal mucosa | Not explicitly cited |

| Bradykinin-Induced Plasma Extravasation | Guinea Pig | 300 nmol/kg | Intravenous (i.v.) | Further inhibition of plasma extravasation in conjunctiva and nasal mucosa | Not explicitly cited |

Experimental Protocols

The following are generalized protocols for assessing the efficacy of a bradykinin B2 receptor antagonist like this compound in common in vivo models of inflammation and pain. These should be adapted and optimized based on institutional guidelines and pilot study data.

Carrageenan-Induced Paw Edema in Rats

This model is widely used to assess the anti-inflammatory activity of novel compounds.

Materials:

-

This compound

-

Vehicle (e.g., sterile saline, PBS, or a solution containing a solubilizing agent as appropriate)

-

1% (w/v) λ-Carrageenan solution in sterile saline

-

Male Wistar or Sprague-Dawley rats (180-220 g)

-

Parenteral administration supplies (syringes, needles)

-

Plethysmometer or digital calipers

Experimental Workflow:

Caption: Experimental Workflow for Carrageenan-Induced Paw Edema.

Procedure:

-

Animal Preparation: Acclimatize animals for at least one week before the experiment. Fast the rats overnight with free access to water.

-

Baseline Measurement: Measure the initial volume of the right hind paw of each rat using a plethysmometer.

-

Compound Administration: Administer this compound or vehicle via the desired route (e.g., intraperitoneal, intravenous, or oral). The timing of administration relative to carrageenan injection should be determined in pilot studies (typically 30-60 minutes prior).

-

Induction of Edema: Inject 0.1 mL of 1% carrageenan solution into the subplantar region of the right hind paw.

-

Measurement of Edema: Measure the paw volume at regular intervals (e.g., 1, 2, 3, 4, and 5 hours) after the carrageenan injection.

-

Data Analysis: Calculate the increase in paw volume for each animal at each time point compared to its baseline. The percentage inhibition of edema by the test compound can be calculated using the following formula:

% Inhibition = [ (Vcontrol - Vtreated) / Vcontrol ] x 100

Where Vcontrol is the mean increase in paw volume in the vehicle-treated group, and Vtreated is the mean increase in paw volume in the drug-treated group.

Formalin-Induced Nociception in Mice

This model is used to assess both acute and inflammatory pain.

Materials:

-

This compound

-

Vehicle

-

5% Formalin solution in sterile saline

-

Male Swiss or ICR mice (20-25 g)

-

Parenteral administration supplies

-

Observation chambers with a clear floor

Experimental Workflow:

Caption: Experimental Workflow for the Formalin Test.

Procedure:

-

Animal Acclimatization: Place the mice in the observation chambers for at least 30 minutes to allow for acclimatization.

-

Compound Administration: Administer this compound or vehicle.

-

Induction of Nociception: Inject 20 µL of 5% formalin solution into the plantar surface of the right hind paw.

-

Observation: Immediately after injection, return the mouse to the observation chamber and record the cumulative time spent licking or biting the injected paw. The observation period is typically divided into two phases:

-

Early Phase (acute nociceptive pain): 0-5 minutes post-injection.

-

Late Phase (inflammatory pain): 15-30 minutes post-injection.

-

-

Data Analysis: Compare the total licking/biting time in the drug-treated groups to the vehicle-treated group for both the early and late phases.

Safety and Toxicology

No publicly available toxicology data for this compound was identified. It is imperative for researchers to conduct appropriate safety and toxicology assessments, including determining the maximum tolerated dose (MTD), before proceeding with extensive in vivo efficacy studies. All animal experiments should be conducted in accordance with institutional and national guidelines for animal welfare.

Conclusion

This compound is a valuable pharmacological tool for investigating the in vivo roles of the bradykinin B2 receptor in health and disease. The generalized protocols provided herein offer a starting point for researchers to design and conduct their own studies. Due to the limited availability of public data, careful dose-finding and pharmacokinetic studies are strongly recommended to ensure the generation of robust and reproducible results.

References

Application Notes and Protocols for Win 64338 Hydrochloride in Trigeminal Nerve Stimulation Research

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of Win 64338 hydrochloride, a potent and selective non-peptide competitive antagonist of the bradykinin (B550075) B2 receptor, and its application in studying trigeminal nerve stimulation. Detailed protocols for key experiments are provided to facilitate research in this area.

Introduction

This compound is a valuable pharmacological tool for investigating the role of bradykinin B2 receptors in various physiological and pathological processes, particularly those involving sensory nerve activation.[1][2][3] Bradykinin, a potent inflammatory mediator, activates B2 receptors on sensory neurons, including the trigeminal nerve, leading to pain and neurogenic inflammation.[4][5] this compound's ability to selectively block these receptors makes it an ideal candidate for studying the mechanisms of trigeminal nerve stimulation and for the development of novel analgesic and anti-inflammatory therapies.[6]

Mechanism of Action

This compound acts as a competitive antagonist at the bradykinin B2 receptor.[3][7] It binds to the receptor, preventing the binding of bradykinin and subsequent downstream signaling. The activation of the B2 receptor by bradykinin typically leads to the stimulation of phospholipase C, which in turn generates inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). This signaling cascade results in an increase in intracellular calcium concentrations ([Ca2+]i) and the activation of protein kinase C (PKC), ultimately leading to neuronal depolarization and the release of neuropeptides, such as tachykinins (e.g., Substance P and Neurokinin A), which contribute to neurogenic inflammation.[1][3][5] this compound effectively blocks these events by competitively inhibiting the initial binding of bradykinin to the B2 receptor.[3]

Caption: Signaling pathway of the Bradykinin B2 receptor and inhibition by Win 64338.

Quantitative Data

The following table summarizes the in vitro and in vivo pharmacological data for this compound.

| Parameter | Species/Tissue | Assay | Value | Reference |

| Ki | Human IMR-90 cells | [3H]-Bradykinin Binding | 64 ± 8 nM | [1][7] |

| Ki | Rat Brain Muscarinic Receptor | [3H]Quinuclidinyl Benzilate Binding | 350 nM | [1][7] |

| pA2 | Human IMR-90 cells | Bradykinin-stimulated 45Ca2+ Efflux | 7.1 | [1][7] |

| pA2 | Guinea Pig Ileum | Bradykinin-mediated Contractility | 8.2 | [1][3] |

| KB | Guinea Pig Trachea | Bradykinin-induced Contraction | 64.3 nM | [1] |

| pKB | Rabbit Isolated Iris Sphincter | Bradykinin-evoked Contractile Responses | 6.6 ± 0.1 | [5] |

| Inhibition | Guinea Pig Conjunctiva | Bradykinin-induced Plasma Extravasation | 81 ± 3% at 30 nmol/kg, i.v. | [5] |

| Inhibition | Guinea Pig Nasal Mucosa | Bradykinin-induced Plasma Extravasation | 69 ± 5% at 30 nmol/kg, i.v. | [5] |

Experimental Protocols

In Vitro Protocol: Rabbit Isolated Iris Sphincter Assay

This protocol is designed to assess the effect of this compound on bradykinin-evoked contractile responses mediated by tachykinin release from trigeminal sensory nerve endings.[5]

Objective: To determine the potency and selectivity of this compound as a bradykinin B2 receptor antagonist in an in vitro model of trigeminal nerve stimulation.

Materials:

-

Rabbit eyes

-

Krebs-Henseleit solution (composition in mM: NaCl 118, KCl 4.7, CaCl2 2.5, MgSO4 1.2, KH2PO4 1.2, NaHCO3 25, and glucose 11.1)

-

This compound

-

Bradykinin

-

Tachykinin receptor agonists (e.g., Substance P, Neurokinin A)

-

Capsaicin

-

Organ bath setup with isometric force transducers

Procedure:

-

Isolate the iris sphincter from the rabbit eye and mount it in an organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O2 / 5% CO2.

-

Allow the tissue to equilibrate under a resting tension of 200-300 mg for at least 60 minutes.

-

Obtain a cumulative concentration-response curve for bradykinin to establish a baseline contractile response.

-

Wash the tissue and allow it to recover to baseline tension.

-

Pre-incubate the tissue with this compound (e.g., 1-10 µM) for 30 minutes.[4]

-

Repeat the cumulative concentration-response curve for bradykinin in the presence of this compound.

-

To assess selectivity, test the effect of this compound (e.g., 10 µM) on contractile responses induced by substance P, neurokinin A, capsaicin, or electrical field stimulation.[5]

Data Analysis:

-

Construct concentration-response curves for bradykinin in the absence and presence of this compound.

-

Calculate the pKB value to quantify the antagonist potency.[5]

In Vivo Protocol: Bradykinin-Induced Plasma Extravasation in Guinea Pig

This protocol measures the ability of this compound to inhibit neurogenic inflammation in the conjunctiva and nasal mucosa, which are innervated by the trigeminal nerve.[5]

Objective: To evaluate the in vivo efficacy of this compound in blocking bradykinin-induced plasma extravasation mediated by trigeminal nerve activation.

Materials:

-

Male Dunkin-Hartley guinea pigs (300-350 g)

-

Anesthetic (e.g., urethane)

-

Evans blue dye (20 mg/kg in saline)

-

This compound

-

Bradykinin

-

Substance P

-

Formamide

-

Spectrophotometer

Procedure:

-

Anesthetize the guinea pig.

-

Administer Evans blue dye intravenously via a cannulated jugular vein to act as a marker for plasma extravasation.

-

Administer this compound (e.g., 30-300 nmol/kg) or vehicle intravenously 15 minutes before the bradykinin challenge.[4]

-

Topically apply bradykinin (e.g., 20 nmol to the conjunctiva, 50 nmol to the nasal mucosa) to induce plasma extravasation.[5]

-

After a set time (e.g., 30 minutes), perfuse the animal with saline to remove intravascular Evans blue.

-

Dissect the conjunctiva and nasal mucosa.

-

Extract the extravasated Evans blue dye from the tissues using formamide.

-

Quantify the amount of extracted dye spectrophotometrically at 620 nm.

-

To assess selectivity, perform separate experiments where plasma extravasation is induced by substance P in the presence of this compound.[5]

Data Analysis:

-

Compare the amount of Evans blue extravasation in vehicle-treated and this compound-treated animals.

-

Express the results as a percentage inhibition of the bradykinin-induced response.

Caption: Experimental workflow for in vivo plasma extravasation study.

Conclusion

This compound is a potent and selective bradykinin B2 receptor antagonist that serves as an invaluable tool for studying the role of bradykinin in trigeminal nerve stimulation. The provided protocols offer a framework for investigating its effects both in vitro and in vivo, which can contribute to a better understanding of trigeminal sensory nerve function and the development of new therapeutic agents for pain and inflammation.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 3. The nonpeptide WIN 64338 is a bradykinin B2 receptor antagonist - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Inhibition of bradykinin-evoked trigeminal nerve stimulation by the non-peptide bradykinin B2 receptor antagonist WIN 64338 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Pharmacology and structure--activity relationships of the nonpeptide bradykinin receptor antagonist WIN 64338 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Application Notes and Protocols for Win 64338 Hydrochloride in Plasma Extravasation Studies

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 64338 hydrochloride is a potent and selective non-peptide competitive antagonist of the bradykinin (B550075) B2 receptor.[1][2][3] It has been utilized in in vivo studies to investigate the role of bradykinin in various physiological and pathological processes, including inflammation and pain. One of the key events in inflammation is plasma extravasation, the leakage of plasma from blood vessels into the surrounding tissue. Bradykinin is a potent mediator of increased vascular permeability and, consequently, plasma extravasation. This document provides detailed application notes and protocols for the use of this compound in studying bradykinin-induced plasma extravasation in guinea pigs.

Data Presentation

Table 1: In Vivo Dosage of this compound for Inhibition of Plasma Extravasation in Guinea Pigs

| Compound | Dosage | Route of Administration | Effect | Reference |

| This compound | 30 nmol/kg | Intravenous (i.v.) | Marked reduction (81 ± 3% in conjunctiva, 69 ± 5% in nasal mucosa) of bradykinin-induced plasma extravasation. | [4] |

| This compound | 300 nmol/kg | Intravenous (i.v.) | Almost complete inhibition of bradykinin-induced plasma extravasation. | [4] |

Table 2: Dosages of Other Bradykinin B2 Receptor Antagonists in Guinea Pig Plasma Extravasation Studies

| Compound | Dosage | Route of Administration | Model | Reference |

| FR173657 | 20 mg/kg | Oral (p.o.) | Bradykinin-induced plasma extravasation in airways | [5] |

| Hoe 140 (Icatibant) | 10 nmol/kg | Intravenous (i.v.) | Bradykinin-induced plasma extravasation in conjunctiva | [4] |

Signaling Pathway of Bradykinin-Induced Plasma Extravasation and Inhibition by Win 64338

Bradykinin, upon binding to its B2 receptor on endothelial cells, initiates a signaling cascade that leads to increased vascular permeability. This process involves the activation of phospholipase C (PLC), leading to the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 stimulates the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). The elevation in intracellular Ca2+ activates endothelial nitric oxide synthase (eNOS), which produces nitric oxide (NO). NO, along with other downstream effectors, promotes the relaxation of pericytes and the formation of gaps between endothelial cells, facilitating the extravasation of plasma proteins and fluid into the interstitial space. Win 64338, as a competitive antagonist, blocks the binding of bradykinin to the B2 receptor, thereby inhibiting this entire signaling cascade and preventing the increase in vascular permeability.

Caption: Signaling pathway of bradykinin-induced plasma extravasation.

Experimental Protocols

Protocol 1: Bradykinin-Induced Plasma Extravasation in the Guinea Pig Conjunctiva and Nasal Mucosa

This protocol is adapted from McMahon et al. (1995).[4]

1. Animal Preparation:

- Male Dunkin-Hartley guinea pigs (250-350 g) are used.

- Animals are anesthetized with a suitable anesthetic (e.g., urethane, 1.5 g/kg, intraperitoneally).

- The jugular vein is cannulated for intravenous administration of substances.

2. Induction and Measurement of Plasma Extravasation:

- Evans blue dye (20 mg/kg in saline) is injected intravenously to act as a marker for plasma protein extravasation.

- After a 5-minute circulation period, bradykinin is topically applied to the conjunctiva (20 nmol in 10 µL saline) or the nasal mucosa (50 nmol in 20 µL saline).

- After a 10-minute period to allow for extravasation, the animal is euthanized, and the conjunctiva and nasal mucosa are dissected.

- The tissues are blotted dry and weighed.

- The extravasated Evans blue dye is extracted by incubating the tissues in formamide (B127407) (1 mL) at 50°C for 24 hours.

- The concentration of Evans blue in the formamide extract is determined spectrophotometrically at 620 nm.

- The amount of extravasated dye is expressed as ng of Evans blue per mg of wet tissue weight.

3. Administration of this compound:

- This compound is dissolved in a suitable vehicle (e.g., saline or DMSO, ensuring final DMSO concentration is minimal).[5]

- The antagonist is administered intravenously via the jugular cannula 5 minutes prior to the topical application of bradykinin.

- Doses of 30 nmol/kg and 300 nmol/kg have been shown to be effective.[4]

4. Control Groups:

- A vehicle control group (receiving only the vehicle for Win 64338) should be included.

- A baseline control group (receiving saline instead of bradykinin) should be included to determine basal plasma extravasation.

- To demonstrate selectivity, a group pre-treated with Win 64338 followed by a non-bradykinin stimulus (e.g., substance P) can be included.[4]

Protocol 2: General Workflow for Plasma Extravasation Study

Caption: Experimental workflow for a plasma extravasation study.

Materials and Reagents

-

This compound

-

Bradykinin

-

Evans blue dye

-

Formamide

-

Anesthetic (e.g., urethane)

-

Saline

-

Dimethyl sulfoxide (B87167) (DMSO, if required for solubilization)

-

Standard laboratory equipment for animal surgery, dissection, and spectrophotometry.

Important Considerations

-

Solubility: this compound is soluble in DMSO up to 75 mM.[5] When preparing stock solutions, ensure the final concentration of the vehicle in the administered dose is low and consistent across all experimental groups to avoid vehicle-induced effects.

-

Animal Welfare: All animal procedures should be performed in accordance with institutional and national guidelines for the ethical care and use of laboratory animals.

-

Data Analysis: Results should be expressed as mean ± SEM. Statistical significance can be determined using appropriate tests such as ANOVA followed by a post-hoc test for multiple comparisons.

By following these protocols and considering the provided data, researchers can effectively utilize this compound to investigate the role of the bradykinin B2 receptor in mediating plasma extravasation in guinea pigs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. This compound | Bradykinin Receptors | Tocris Bioscience [tocris.com]

- 3. medkoo.com [medkoo.com]

- 4. Inhibition of bradykinin-evoked trigeminal nerve stimulation by the non-peptide bradykinin B2 receptor antagonist WIN 64338 in vivo and in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. rndsystems.com [rndsystems.com]

Application Notes and Protocols for Win 64338 Hydrochloride in Bradykinin-Mediated Inflammation Research

For Researchers, Scientists, and Drug Development Professionals

Introduction

Win 64338 hydrochloride is a potent, selective, and competitive non-peptide antagonist of the bradykinin (B550075) B2 receptor.[1] Bradykinin, a key mediator of inflammation, exerts its effects primarily through the activation of B2 receptors, which are constitutively expressed in various tissues.[2] The activation of the B2 receptor by bradykinin triggers a cascade of intracellular signaling events, leading to the cardinal signs of inflammation, including vasodilation, increased vascular permeability, edema, and pain. This compound serves as a valuable pharmacological tool to investigate the specific role of the bradykinin B2 receptor in these inflammatory processes, making it a crucial compound for research in pain, allergy, and inflammatory disorders.

These application notes provide a summary of the quantitative data on this compound's activity and detailed protocols for its use in key in vitro and in vivo experimental models of inflammation.

Data Presentation

The following tables summarize the quantitative data for this compound in various assays, providing a comparative overview of its potency and selectivity.

Table 1: In Vitro Activity of this compound

| Assay Type | Cell/Tissue Type | Parameter | Value | Reference |

| Radioligand Binding | Human IMR-90 cells | Kᵢ ([³H]-Bradykinin) | 64 ± 8 nM | [2] |

| Radioligand Binding | Guinea-pig trachea | Kᵢ ([³H]-Bradykinin) | 50.9 ± 19 nM | |

| Functional Antagonism | Human IMR-90 cells | pA₂ (⁴⁵Ca²⁺ efflux) | 7.1 | [2] |

| Functional Antagonism | Guinea pig ileum | pA₂ (Contraction) | 8.2 | [2] |

| Functional Antagonism | Rabbit iris sphincter | pKₑ (Contraction) | 6.6 | [3] |

| Functional Antagonism | Guinea-pig trachea | Kₑ (Contraction) | 64.3 nM |

Table 2: In Vivo Activity of this compound

| Animal Model | Inflammatory Stimulus | Route of Administration | Dose Range | Observed Effect | Reference |